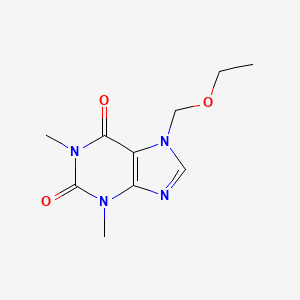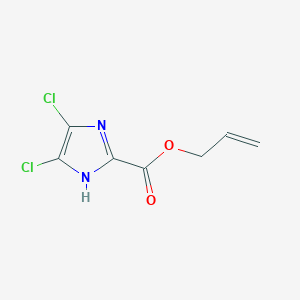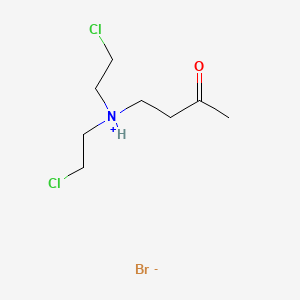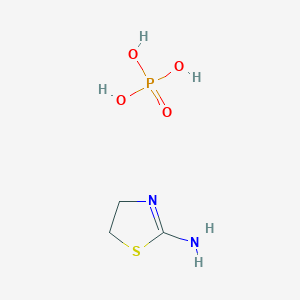
Diethyl-tris(dimethyl)amide of pyrophosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl-tris(dimethyl)amide of pyrophosphoric acid is a complex organophosphorus compound It contains a pyrophosphoric acid core with diethyl and tris(dimethyl)amide groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl-tris(dimethyl)amide of pyrophosphoric acid typically involves the reaction of pyrophosphoric acid with diethylamine and dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve the desired product quality. The final product is usually purified through techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl-tris(dimethyl)amide of pyrophosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphoric acid derivatives, while substitution reactions can yield various substituted amides.
Aplicaciones Científicas De Investigación
Diethyl-tris(dimethyl)amide of pyrophosphoric acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl-tris(dimethyl)amide of pyrophosphoric acid involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
- Diethylamide of pyrophosphoric acid
- Dimethylamide of pyrophosphoric acid
- Triethylamide of pyrophosphoric acid
Comparison: Diethyl-tris(dimethyl)amide of pyrophosphoric acid is unique due to the presence of both diethyl and tris(dimethyl)amide groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications.
Propiedades
Número CAS |
63704-62-1 |
|---|---|
Fórmula molecular |
C10H28N4O3P2 |
Peso molecular |
314.30 g/mol |
Nombre IUPAC |
N-[dimethylamino-[dimethylamino-[ethyl(methyl)amino]phosphoryl]oxyphosphoryl]-N-methylethanamine |
InChI |
InChI=1S/C10H28N4O3P2/c1-9-13(7)18(15,11(3)4)17-19(16,12(5)6)14(8)10-2/h9-10H2,1-8H3 |
Clave InChI |
XPDINFYMQPIJDG-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)






![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)




